

Vistusertib parent drug as main circulating species

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Compound Focus: Vistusertib

CAS No.: 1009298-59-2

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Mechanism of Action and Pharmacokinetics

Vistusertib is a **second-generation mTOR inhibitor** that competitively binds to the ATP-binding site of the mTOR kinase, unlike allosteric first-generation rapalogs (e.g., everolimus, temsirolimus) [1]. This action simultaneously inhibits both mTORC1 and mTORC2 complexes, preventing the compensatory activation of AKT and other resistance pathways often seen with selective mTORC1 inhibition [2] [1].

Key physicochemical and pharmacokinetic properties are summarized in the table below.

Property	Details
Molecular Weight	462.24 g/mol [3]
Formula	$C_{25}H_{30}N_6O_3$ [4]
Mechanism	Dual ATP-competitive inhibitor of mTORC1 and mTORC2 [2] [1]
Primary Metabolic Enzymes	CYP3A4 and CYP3A5 [2] [5]
Main Circulating Species	Parent drug (~78% of circulating radioactivity) [6]

Property	Details
Key Metabolites	Morpholine-ring oxidation products and an N-methylamide (each <10% of AUC) [6]
Primary Route of Elimination	Hepatic metabolism, with >90% of the radioactive dose recovered (~80% in feces, ~12% in urine) [6]

The following diagram illustrates the core signaling pathway and the metabolic fate of **Vistusertib**.

Vistusertib inhibits *mTORC1/2* and is metabolized primarily by *CYP3A4/5*.

Analytical Method for Quantification

A robust and rapid LC-MS/MS method has been developed and validated for the quantitative analysis of **Vistusertib** in human plasma [2] [5]. Key methodological details are provided below.

Parameter	Specification
Sample Volume	50 µL of plasma [2]
Sample Preparation	Protein precipitation with 200 µL of acetonitrile containing internal standard (AZD8055) [2]
Analytical Column	Waters Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm) [2]
Mobile Phase	Acetonitrile - water - formic acid (30:70:0.1, v/v/v) [2]
Elution	Isocratic [2]
Flow Rate	0.15 mL/min [2]
Run Time	3 minutes [2] [5]
Mass Spectrometry	SCIEX 4500 triple quadrupole; ESI+ mode; MRM : <i>m/z</i> 463.1 → 405.1 (Vistusertib) [2]

Parameter	Specification
Calibration Range	5 - 5,000 ng/mL [2]
Accuracy	98.7 - 105.7% [2]
Precision (CV)	≤10.5% [2]

Clinical Dosing and Efficacy Summary

Vistusertib has been investigated primarily through intermittent dosing schedules in various cancer types, often in combination with other agents. The table below summarizes key efficacy outcomes from selected clinical trials.

Condition / Trial	Combination Therapy	Vistusertib Dose (RP2D/Studied)	Key Efficacy Outcomes
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| **Recurrent/Metastatic Endometrial Cancer (VICTORIA)** [7] | Anastrozole (1 mg daily) | 125 mg BD, 2 days/week | **8-week PFR:** 67.3% (V+A) vs 39.1% (A alone) **Median PFS:** 5.2 mo (V+A) vs 1.9 mo (A alone) **ORR:** 24.5% (V+A) vs 17.4% (A alone) | | **HGSOC & SqNSCLC (TAX-TORC)** [8] | Paclitaxel (80 mg/m² weekly) | 50 mg BD, 3 days/week (6/7 wks) | **HGSOC:** RECIST RR 52%; mPFS 5.8 mo **SqNSCLC:** RECIST RR 35%; mPFS 5.8 mo | | **STK11-deficient NSCLC (NLMT)** [9] | Monotherapy | Not specified | **ORR (B2D cohort):** 9.8% **DCB (B2D cohort):** 24.4% (PFS at 24 weeks) |

Key Insights for Research and Development

- **Overcoming Rapalogs Resistance:** The dual inhibition of mTORC1 and mTORC2 by **Vistusertib** addresses a key limitation of rapalogs, which inhibit only mTORC1 and can lead to feedback activation of pro-survival pathways via mTORC2-AKT [2] [1].
- **Intermittent Dosing for Tolerability:** Clinical development has largely employed intermittent schedules to improve the therapeutic window and manage class-effect toxicities like fatigue, mucositis, and rash [8] [7].

- **Exploration in Non-Oncologic Indications:** Preclinical evidence suggests potential for **Vistusertib** in non-cancerous proliferative diseases. A 2024 study demonstrated its efficacy in ameliorating pulmonary inflammation and fibrosis in vivo by modulating mTOR-driven inflammatory and oxidative stress mediators [10].

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